molecular formula C20H21N3O6 B11018014 4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B11018014
M. Wt: 399.4 g/mol
InChI Key: GPBRMOSGUJJVCQ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxyaniline to introduce the nitro group, followed by acylation to form the benzamide structure. The tetrahydrofuran moiety is then introduced through a carbamoylation reaction using tetrahydrofuran-2-ylmethyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitro-N-(thiophen-2-ylmethyl)benzamide
  • 4-methoxy-2-nitro-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is unique due to the presence of the tetrahydrofuran moiety, which distinguishes it from other similar compounds. This moiety can influence the compound’s solubility, reactivity, and potential biological activity .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

4-methoxy-3-nitro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H21N3O6/c1-28-18-9-8-13(11-17(18)23(26)27)19(24)22-16-7-3-2-6-15(16)20(25)21-12-14-5-4-10-29-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,21,25)(H,22,24)

InChI Key

GPBRMOSGUJJVCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)[N+](=O)[O-]

Origin of Product

United States

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